3-(p-Tolylsulfonyl)sulfolane
Overview
Description
3-(p-Tolylsulfonyl)sulfolane is an organosulfur compound that belongs to the class of sulfones. It is characterized by the presence of a sulfonyl group attached to a sulfolane ring, with a p-tolyl group as a substituent. This compound is of significant interest in organic chemistry due to its unique structural features and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolylsulfonyl)sulfolane typically involves the reaction of 3-sulfolene with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-(p-Tolylsulfonyl)sulfolane undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl group can yield sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted sulfolanes depending on the nucleophile used.
Scientific Research Applications
3-(p-Tolylsulfonyl)sulfolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Diels-Alder reactions to form cycloadducts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(p-Tolylsulfonyl)sulfolane involves its ability to participate in various chemical reactions due to the presence of the sulfonyl group. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in synthetic chemistry to form new carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Sulfolane: A related compound with similar solvent properties but without the p-tolylsulfonyl group.
Methylsulfonylmethane: Another sulfone with different substituents and applications.
Tetrahydrothiophene: A sulfur-containing compound with a different ring structure.
Uniqueness: 3-(p-Tolylsulfonyl)sulfolane is unique due to the presence of the p-tolylsulfonyl group, which imparts distinct reactivity and properties compared to other sulfones. This makes it particularly useful in specific synthetic applications and research studies .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonylthiolane 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S2/c1-9-2-4-10(5-3-9)17(14,15)11-6-7-16(12,13)8-11/h2-5,11H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIRESQHVYRDMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCS(=O)(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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